molecular formula C17H16N2O7 B11054282 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea

1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea

Cat. No.: B11054282
M. Wt: 360.3 g/mol
InChI Key: BUGIQZRHPKKHHA-UHFFFAOYSA-N
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Description

N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA: is a synthetic organic compound characterized by the presence of two 7-methoxy-1,3-benzodioxol-5-yl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA typically involves the reaction of 7-methoxy-1,3-benzodioxol-5-ylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 7-methoxy-1,3-benzodioxol-5-ylamine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry: In the materials science field, N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA can be used in the development of advanced materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moieties may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-Methoxy-1,3-benzodioxol-5-ylamine
  • 7-Methoxy-1,3-benzodioxol-5-ylmethanol
  • 7-Methoxy-1,3-benzodioxol-5-ylmethanamine hydrochloride

Comparison: N,N’-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)UREA is unique due to the presence of two benzodioxole moieties linked by a urea group. This structural feature distinguishes it from other similar compounds, which may only contain a single benzodioxole moiety or different functional groups. The urea linkage provides additional sites for chemical modification and potential interactions with biological targets, enhancing its versatility and applicability in various fields.

Properties

Molecular Formula

C17H16N2O7

Molecular Weight

360.3 g/mol

IUPAC Name

1,3-bis(7-methoxy-1,3-benzodioxol-5-yl)urea

InChI

InChI=1S/C17H16N2O7/c1-21-11-3-9(5-13-15(11)25-7-23-13)18-17(20)19-10-4-12(22-2)16-14(6-10)24-8-26-16/h3-6H,7-8H2,1-2H3,(H2,18,19,20)

InChI Key

BUGIQZRHPKKHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)NC(=O)NC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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